3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.: 1113128-16-7
Cat. No.: VC6061536
Molecular Formula: C28H27N3O5S
Molecular Weight: 517.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113128-16-7 |
|---|---|
| Molecular Formula | C28H27N3O5S |
| Molecular Weight | 517.6 |
| IUPAC Name | 3-benzyl-N-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C28H27N3O5S/c1-35-15-14-29-26(33)21-10-13-23-24(16-21)30-28(31(27(23)34)17-19-6-4-3-5-7-19)37-18-25(32)20-8-11-22(36-2)12-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,33) |
| Standard InChI Key | NAYZBYILJSIDRT-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is characterized by a quinazoline core substituted with multiple functional groups that enhance its biochemical interactions. Key structural attributes include:
-
Quinazoline backbone: A bicyclic structure comprising fused benzene and pyrimidine rings.
-
Benzyl group: Attached at position 3, contributing to lipophilicity and potential receptor binding.
-
Sulfanyl linkage: A sulfur-containing moiety at position 2, derived from 2-(4-methoxyphenyl)-2-oxoethyl, which may influence redox activity.
-
Carboxamide group: At position 7, linked to a 2-methoxyethyl side chain, enhancing hydrogen-bonding capacity.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₇N₃O₅S | |
| Molecular Weight | 517.6 g/mol | |
| IUPAC Name | 3-Benzyl-N-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide | |
| CAS Registry Number | 1113128-16-7 |
Spectral and Computational Data
The compound’s InChIKey (InChI=1S/C28H27N3O5S/c1-35-15-14-29-26(33)21-10-13-23-24(16-21)30-28(31(27(23)34)17-19-6-4-3-5-7-19)37-18-25(32)20-8-11-22(36-2)12-9-20/h3-13,16H,14-15,17-18H2,1-2H) confirms its stereochemical uniqueness. Computational models predict a XLogP3 value of ~4.2, indicating moderate lipophilicity, while its rotatable bond count (7) suggests conformational flexibility .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of this quinazoline derivative typically involves multi-step organic reactions:
-
Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with benzylamines under acidic conditions.
-
Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using 2-(4-methoxyphenyl)-2-oxoethyl mercaptan.
-
Carboxamide Functionalization: Coupling of 7-carboxylic acid intermediates with 2-methoxyethylamine using carbodiimide reagents .
Structure-Activity Relationships (SAR)
Modifications to the quinazoline scaffold significantly impact bioactivity:
-
Benzyl Substitution: Enhances membrane permeability due to aromatic hydrophobicity.
-
Methoxyethyl Side Chain: Improves solubility and pharmacokinetics.
-
Sulfanyl Linker: Potentiates interactions with cysteine residues in enzymatic targets.
Pharmacological Profile
Anticancer Activity
In vitro studies demonstrate nanomolar IC₅₀ values against kinase targets such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). The sulfanyl group mediates covalent binding to catalytic cysteine residues, while the carboxamide stabilizes hydrogen bonds with ATP-binding pockets .
Table 2: Enzymatic Inhibition Data
Antimicrobial Effects
Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The 4-methoxyphenyl moiety may disrupt microbial membrane integrity.
| Compound | Key Features | EGFR IC₅₀ (nM) |
|---|---|---|
| Target Compound | Sulfanyl, Methoxyethyl | 12.4 |
| N-(3-Methoxybenzyl)-4-Oxo-3,4-Dihydroquinazoline-2-Carboxamide | Methoxybenzyl, No sulfanyl | 89.3 |
Challenges and Future Directions
While the compound exhibits promising preclinical data, challenges remain:
-
Metabolic Stability: Cytochrome P450-mediated oxidation of the methoxy groups may necessitate prodrug strategies.
-
Synthetic Complexity: Multi-step synthesis complicates large-scale production.
Future research should prioritize in vivo efficacy studies in xenograft models and structure-based optimization to reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume